CPCCOEt

Descripción general

Descripción

The study of organometallic complexes, particularly those involving cyclopentadienyl (Cp) ligands and transition metals like cobalt (Co), has been a significant area of research due to their fascinating molecular structures and diverse chemical properties. These complexes are pivotal in various fields, including catalysis, material science, and medicinal chemistry.

Synthesis Analysis

Organometallic complexes with Cp and Co can be synthesized through various methods, including the reaction of pentamethylcyclopentadienyl complexes with appropriate ligands. For instance, the synthesis of complexes such as CpV(B3H8)2 and CpCr(B3H8)2 involves treating pentamethylcyclopentadienyl complexes with NaB3H8 (Kim & Girolami, 2006). This highlights the versatility of synthesis techniques in creating varied organometallic frameworks.

Molecular Structure Analysis

The molecular structures of these complexes are determined using techniques like X-ray crystallography, revealing distinct configurations and bonding patterns. For example, complexes exhibit diverse structures ranging from octahedral to cubic, depending on the metal-ligand coordination. The CpV(B3H8)2 and CpCr(B3H8)2 complexes show different ligand sets and molecular structures, with variations in the binding mode of B3H8 ligands (Kim & Girolami, 2006).

Chemical Reactions and Properties

These complexes participate in a range of chemical reactions, including catalytic processes, ligand substitution, and redox reactions. The chemical properties are significantly influenced by the metal center and the ligands involved. For example, CpCo complexes can undergo transformations leading to novel bonding arrangements and reactivity patterns, as seen in the formation of unusual cobaltaborane clusters (Kim & Girolami, 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of CpCo complexes vary widely based on their molecular structure and composition. These properties are crucial for their application in various domains, influencing their stability, reactivity, and functional applicability in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications of these complexes in synthesis and catalysis. The electron-rich nature of the cyclopentadienyl ligand, coupled with the transition metal's characteristics, often leads to complexes with unique electrochemical and photophysical properties.

Aplicaciones Científicas De Investigación

CPCCOEt is frequently used to test the involvement of mGlu1 receptors. A study found that this compound, at concentrations used to block mGlu1 receptors, causes an enhancement of the climbing fibre response in Purkinje cells in rat cerebellum. This suggests that this compound has a non-mGlu1 action that may be important for interpreting its effects (Fukunaga, Yeo, & Batchelor, 2007).

This compound selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b with an IC50 of 6.5 µM, demonstrating its selective antagonist activity. It acts in a noncompetitive manner, affecting receptor signaling without impacting glutamate binding (Litschig et al., 1999).

Another study on transfected CHO cells expressing human metabotropic glutamate receptor mGlu1α found that this compound antagonizes L-quisqualate-induced phosphoinositide hydrolysis in a non-competitive and reversible manner. This further supports its role as a noncompetitive antagonist of mGluR1 (Hermans, Nahorski, & Challiss, 1998).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

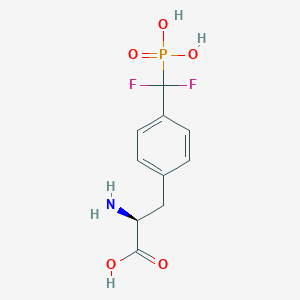

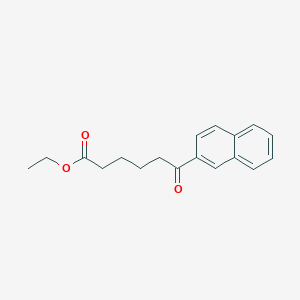

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCTZFMSAHZQTR-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CPCCOEt interact with mGluR1?

A1: Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []

Q2: What are the downstream effects of this compound binding to mGluR1?

A2: this compound binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]

Q3: Does this compound affect glutamate binding to mGluR1?

A3: No, this compound does not interfere with glutamate binding to mGluR1. Studies have shown that this compound does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.

Q4: How does the structure of this compound contribute to its mGluR1 selectivity?

A4: The specific chemical structure of this compound, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.

Q5: Are there any known structure-activity relationship studies for this compound analogs?

A5: Yes, research has explored the structure-activity relationship of this compound analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]

Q6: What in vitro models have been used to study this compound's effects?

A6: this compound's effects have been studied in various in vitro models, including:

- Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []

- Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []

Q7: What in vivo models have been used to study this compound's effects?

A7: this compound has been investigated in several in vivo models, including:

- Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []

- Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []

- Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []

Q8: What are some specific examples of this compound's effects in in vitro and in vivo models?

A8:

- Inhibition of melanoma cell growth: this compound significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []

- Neuroprotection in traumatic brain injury: Intracerebroventricular administration of this compound improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []

- Reduction of pain in inflammatory models: Intrathecal administration of this compound decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []

Q9: Have there been any clinical trials investigating the effects of this compound in humans?

A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.

Q10: What are some other areas of active research regarding this compound?

A10: Current research continues to explore:

- Mechanism of biased agonism: Investigating the molecular basis for this compound's potential biased agonist activity at mGluR5 []

- Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of this compound as a therapeutic target in glioma []

- Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how this compound modulates these processes [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)